![molecular formula C8H16ClN3O B1434019 2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride CAS No. 1803590-27-3](/img/structure/B1434019.png)
2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride
Overview
Description
Scientific Research Applications
Heterocyclic Compounds Synthesis
The compound's reactivity, especially when part of heterocyclic compounds like pyrazolines, is leveraged in synthesizing a broad range of heterocyclic compounds. This includes the synthesis of pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These versatile synthetic routes have been instrumental in generating various heterocyclic compounds that are foundational in numerous scientific studies and applications (Gomaa & Ali, 2020).
Antioxidant and Medicinal Properties
Isoxazolone derivatives, structurally similar or related to the compound , have shown significant biological and medicinal properties. These derivatives are crucial intermediates for synthesizing numerous heterocycles and undergo various chemical transformations. The synthesis process typically involves a multi-component reaction, revealing the compound's versatile nature and its potential in developing new therapeutic agents with antioxidant properties (Laroum et al., 2019).
Quinoxaline and its Analogues
Quinoxaline and its analogs, closely related to pyrazole-based compounds, have been explored for their antitumor properties. These compounds, including the core structure of pyrazole, serve as critical elements in numerous biologically active compounds and have been used as dyes, pharmaceuticals, and antibiotics. The unique properties of these compounds underscore the broader applicability of pyrazole-based compounds in scientific research and their potential in pharmaceutical development (Pareek & Kishor, 2015).
Catalytic and Synthetic Applications
Pyrazolines and their derivatives, including those related to the compound in focus, have been recognized for their catalytic applications and their role in synthetic chemistry. These compounds, due to their unique structural attributes, have been pivotal in developing new synthetic strategies and methodologies. The derivatives have exhibited wide-ranging biological activities, further showcasing the compound's potential in catalyzing and synthesizing novel therapeutic agents (Dar & Shamsuzzaman, 2015).
Mechanism of Action
Target of Action
Compounds containing imidazole and pyrazole moieties, which are similar to the structure of the compound , have been reported to have a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and other proteins, to exert their effects.
Mode of Action
It can be inferred that the compound interacts with its targets in a manner similar to other compounds containing imidazole and pyrazole moieties . These interactions can lead to changes in the activity of the target proteins, thereby influencing the physiological processes they are involved in.
Biochemical Pathways
Compounds with similar structures have been reported to influence a variety of biochemical pathways . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved.
Pharmacokinetics
The compound’s solubility in water and other polar solvents, as suggested by the properties of similar compounds , may influence its bioavailability and distribution within the body.
Result of Action
Based on the reported activities of similar compounds , it can be inferred that the compound may have a range of effects at the molecular and cellular levels, depending on the specific targets and pathways it interacts with.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the activity and stability of similar compounds .
Biochemical Analysis
Biochemical Properties
2-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, pyrazole derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and p38 MAP kinase, which are involved in inflammatory responses . The interaction with these enzymes can lead to the modulation of inflammatory pathways, making this compound a potential candidate for anti-inflammatory therapies.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . This can lead to altered cell proliferation and survival, which is particularly relevant in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of target genes, thereby modulating cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives can undergo metabolic degradation, leading to the formation of active or inactive metabolites . These metabolites can have different effects on cells, depending on their stability and activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways can lead to the formation of different metabolites, which can have distinct biological activities. These pathways also influence the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via organic cation transporters and distributed to various organelles, affecting its overall activity and function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
properties
IUPAC Name |
2-[(1-ethylpyrazol-4-yl)methylamino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O.ClH/c1-2-11-7-8(6-10-11)5-9-3-4-12;/h6-7,9,12H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPNHQPJZSPEPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-({[(tert-butoxy)carbonyl]amino}amino)-2-phenylacetate](/img/structure/B1433937.png)
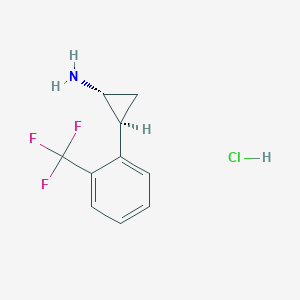
![2-[(1-Cyclohexylethyl)amino]acetic acid hydrochloride](/img/structure/B1433939.png)

![4'-Chlorosulfonyl-2'-trifluoromethyl-[2,3']bithiophenyl-5'-carboxylic acid methyl ester](/img/structure/B1433942.png)
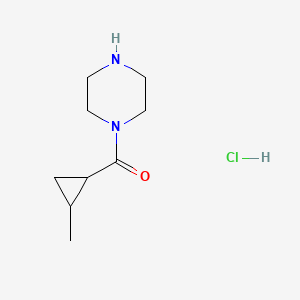

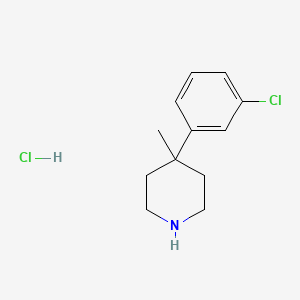
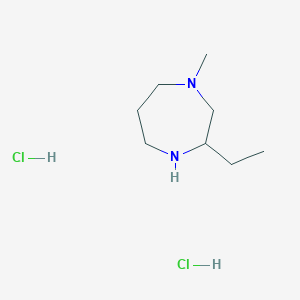
![1-[(5-Methylthiophen-2-yl)sulfonyl]piperazine hydrochloride](/img/structure/B1433951.png)

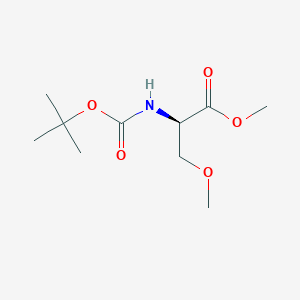
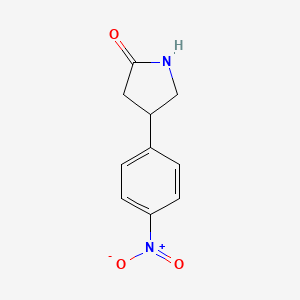
![Ethyl 3-bromopyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1433959.png)